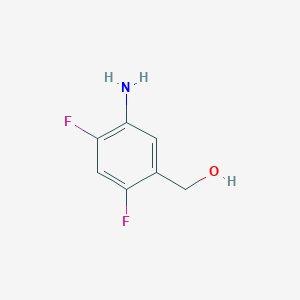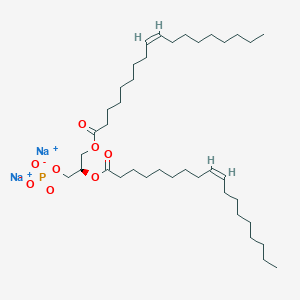
4-acetyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features both an acetyl group and an aldehyde group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1H-pyrrole-3-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method includes the acylation of pyrrole derivatives followed by formylation. For instance, the Vilsmeier-Haack reaction can be employed to introduce the formyl group at the 3-position of the pyrrole ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Continuous flow chemistry and green chemistry principles are often applied to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 4-acetyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-acetyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1H-pyrrole-3-carbaldehyde is largely dependent on its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of biomolecules. These interactions can affect various molecular pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
1H-pyrrole-3-carbaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-acetyl-1H-pyrrole: Lacks the aldehyde group, limiting its ability to participate in formylation reactions.
4-formyl-1H-pyrrole-3-carbaldehyde: Contains an additional formyl group, increasing its reactivity and potential for forming complex molecules.
Uniqueness: 4-Acetyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
24445-11-2 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-acetyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3 |
Clave InChI |
ORUDJQBGSUIFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)



![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)






![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
